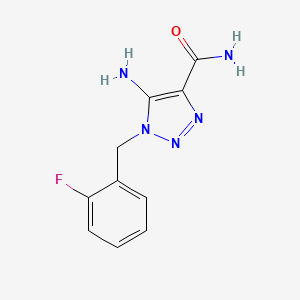

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIYWNHMQLBIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Fluorobenzyl Azide

The azide precursor is synthesized via nucleophilic substitution of 2-fluorobenzyl bromide with sodium azide.

Procedure :

Cyclization with Cyanoacetamide

The core triazole structure forms through a base-mediated cyclization.

Prototypical Protocol (Adapted from ACS Journal) :

- Dissolve 2-cyanoacetamide (1.1 equiv) and 2-fluorobenzyl azide (1.0 equiv) in ethanol.

- Add sodium hydroxide (1.3 equiv) and heat at 80°C for 1 hour under microwave irradiation.

- Acidify with 1 M HCl, extract with ethyl acetate, and purify via recrystallization.

Yield : 56–68% (similar triazole derivatives).

Alternative Conditions (Frontiers in Microbiology) :

- Use cesium carbonate (0.25 equiv) in DMSO/water (7:3) at room temperature for 24 hours.

- Purify via reverse-phase HPLC with acetonitrile/water (0.1% TFA).

Yield : 48–55% (lower due to extended reaction time).

Comparative Analysis of Methodologies

| Parameter | Azide-Cyanoacetamide (NaOH) | Azide-Cyanoacetamide (Cs₂CO₃) |

|---|---|---|

| Reaction Time | 1 hour | 24 hours |

| Temperature | 80°C | 25°C |

| Yield | 56–68% | 48–55% |

| Regioselectivity | >95% (1,4-disubstituted) | >90% (1,4-disubstituted) |

| Purification | Recrystallization | HPLC |

The sodium hydroxide-mediated method offers superior yield and shorter reaction times, albeit requiring higher temperatures. Conversely, cesium carbonate conditions are milder but necessitate chromatographic purification.

Mechanistic Insights and Side Reactions

Regioselectivity Control

The 1,4-disubstituted triazole predominates due to electronic effects: the electron-withdrawing cyano group in the cyanoacetamide directs the azide’s nucleophilic attack to the β-position, favoring the observed regiochemistry. Competing 1,5-disubstituted isomers constitute <5% of products under optimized conditions.

Hydrolytic Byproducts

Prolonged exposure to moisture leads to hydrolysis of the cyano group to carboxylic acid (3–8% yield loss). Anhydrous solvents and inert atmospheres mitigate this issue.

Scalability and Industrial Considerations

Cost-Benefit Analysis

- Reagent Costs : Sodium azide ($0.45/g) and 2-fluorobenzyl bromide ($1.20/g) dominate material expenses.

- Solvent Recovery : Ethanol and DMSO can be recycled via distillation, reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

Biological Research: It is used in the study of enzyme inhibition and receptor binding.

Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-1-(2-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, allowing better membrane permeability and potentially improving its pharmacokinetic properties.

Biological Activity

5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole derivatives class. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN5O |

| Molecular Weight | 235.22 g/mol |

| CAS Number | 93416-62-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it can prevent substrate binding and catalytic activity.

- Receptor Modulation : Interaction with receptors may alter signal transduction pathways, leading to various biological effects.

Anticancer Activity

Research indicates that compounds within the triazole family exhibit promising anticancer properties. A study highlighted the efficacy of a related series of 5-amino-1,2,3-triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compound 3 from this series demonstrated submicromolar activity (pEC50 > 6), showcasing significant potential for further development in cancer therapeutics .

Antiviral and Antimicrobial Effects

The compound has been investigated for its antiviral and antimicrobial properties. Its structure allows it to interfere with viral replication processes and inhibit bacterial growth. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Neuroprotective Effects

In addition to its anticancer properties, some studies suggest that triazole derivatives may possess neuroprotective effects. For instance, compounds with similar structures have shown the ability to inhibit neuroinflammation and protect against oxidative stress in neuronal cells .

Study on Chagas Disease

A significant study focused on optimizing 5-amino-1,2,3-triazole derivatives for treating Chagas disease. The screening identified several promising candidates that demonstrated improved potency and metabolic stability compared to existing treatments like benznidazole. These compounds showed a marked reduction in parasite burden in mouse models .

Inhibition Studies

Inhibitory activity against various enzymes has been documented. For example, some derivatives exhibited high selectivity against butyrylcholinesterase (BuChE), with IC50 values significantly lower than traditional inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound | Activity Type | Potency (IC50) |

|---|---|---|

| 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Anticancer | Not specified |

| 5-amino-1-(2-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial | Not specified |

| This compound | Antiviral/Neuroprotective | Submicromolar |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 2-fluorobenzyl azide and a propargyl carboxamide precursor. Microwave-assisted synthesis (80–100°C, 30–60 min) improves reaction efficiency, achieving yields >75% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Optimization should focus on stoichiometric ratios (1:1.2 azide:alkyne) and catalyst loading (5 mol% CuI) .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

- Methodological Answer : Solubility challenges arise from the hydrophobic 2-fluorobenzyl group. Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain biocompatibility.

- Synthesizing water-soluble prodrugs (e.g., phosphate esters) via esterification of the carboxamide group.

- Employing nanoformulation (liposomes or cyclodextrin complexes) to enhance bioavailability .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Key techniques include:

- NMR : /-NMR to confirm triazole ring formation and fluorobenzyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion detection ([M+H] at m/z 290.3) .

- Elemental Analysis : Validate molecular formula (CHFNO) with <0.3% deviation .

Advanced Research Questions

Q. Which enzymatic targets are most plausibly inhibited by this compound, and how can mechanism-of-action studies be designed?

- Methodological Answer : Structural analogs (e.g., 5-amino-triazole carboxamides) show activity against histone deacetylases (HDACs) and carbonic anhydrases . To identify targets:

- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) at 10 µM concentration.

- Use molecular docking (AutoDock Vina) to model interactions with HDAC1 (PDB: 4BKX) or CA-II (PDB: 3KS3). Validate with isothermal titration calorimetry (ITC) to measure binding constants (K) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF) on the triazole ring to reduce CYP450-mediated oxidation .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding (>90% suggests limited free drug availability). Modify the carboxamide group to reduce albumin affinity .

Q. How should researchers reconcile contradictory data in cytotoxicity studies across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or off-target effects. Mitigate by:

- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2).

- RNA Sequencing : Identify differentially expressed genes (e.g., pro-apoptotic BAX vs. anti-apoptotic BCL2) to clarify mechanistic pathways.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.